6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
Description
Properties
IUPAC Name |
6-methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3/c1-15-11-12-19-18(14-15)20(17-9-4-3-5-10-17)23-21(22-19)24-13-7-6-8-16(24)2/h3-5,9-12,14,16H,6-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGPHBMREVZMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC3=C(C=C(C=C3)C)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzonitrile and reacting it with 2-methylpiperidine in the presence of a suitable catalyst can yield the desired quinazoline derivative. The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices. Catalysts and reagents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted quinazoline derivatives with various functional groups attached.
Scientific Research Applications
6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of kinase activity or modulation of neurotransmitter receptors.
Comparison with Similar Compounds
Research Findings and Implications
Analgesic Activity (Piperazinyl Analogs)
2-Piperazinyl-4-phenylquinazoline derivatives demonstrated ED50 values as low as 0.46 mg/kg, indicating high potency. The absence of a methyl group at position 6 in these analogs suggests that the target compound’s methyl substituent might alter receptor interactions or bioavailability .
Cytokinin Receptor Antagonism (4-Phenylquinazolines)
SS-6772 and S-4607 (4-phenylquinazoline derivatives) antagonize CRE1/AHK4/WOL receptors, highlighting the role of the phenyl group at position 4 in receptor binding. The target compound’s 2-methylpiperidinyl group could modulate selectivity compared to these analogs .
Antimicrobial Activity (Thioether and Benzoxazole Derivatives)
While the target compound lacks a thioether or benzoxazole moiety, its methyl and phenyl groups align with structural features of antimicrobial agents. For example, 2-(propylthio)quinazolinones showed efficacy against Gram-positive bacteria, suggesting that substituent polarity and hydrophobicity are critical for antimicrobial activity .
Biological Activity
6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline is a heterocyclic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This compound features a unique structural arrangement that combines a quinazoline core with both a piperidine ring and a phenyl group, potentially enhancing its pharmacological properties. This article reviews its biological activity, focusing on anticancer and antimicrobial effects, along with structure-activity relationships (SAR) and case studies.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
This compound is characterized by:
- A quinazoline core , which is known for various biological activities.
- A piperidine ring , which may enhance solubility and bioavailability.
- A phenyl group , contributing to its interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of quinazoline, including this compound, exhibit significant anticancer activities.
-
Mechanism of Action :
- Quinazolines often inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival, making it a prime target for cancer therapy .
- Specific studies have demonstrated that quinazoline derivatives can act as inhibitors of various kinases involved in tumorigenesis .
-
Case Studies :
- In vitro studies have shown that compounds similar to this compound exhibit IC50 values in the nanomolar range against different cancer cell lines. For instance, compounds with structural similarities have demonstrated potent inhibition against breast (MCF7), colon (HT29), and melanoma (M21) cancer cell lines .
Antimicrobial Activity
Quinazoline derivatives are also being explored for their antimicrobial properties.
- Mechanism :
- The antimicrobial action may involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways within microbial cells.
- Research Findings :
- Preliminary studies have indicated that certain quinazoline compounds possess antibacterial and antifungal activities, although specific data on this compound remains limited.
Structure-Activity Relationship (SAR)
Understanding the SAR of quinazolines is critical for optimizing their biological activity:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Quinazoline core, piperidine ring, phenyl group | Anticancer, potential antimicrobial |
| 4-Phenylquinazoline | Lacks piperidine ring | Reduced potency |
| 6-Bromo derivatives | Halogen substitution | Varies based on position |
The presence of specific functional groups significantly influences the potency and selectivity of these compounds against various biological targets.
Q & A
Q. What are the common synthetic routes for preparing 6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline?
The synthesis typically involves nucleophilic substitution reactions at the 2-position of the quinazoline core. A quinazoline precursor (e.g., 2-chloroquinazoline derivative) reacts with 2-methylpiperidine under optimized conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency .
- Base utilization : Potassium carbonate (K₂CO₃) facilitates deprotonation and accelerates substitution .
- Reaction conditions : Heating under reflux or prolonged stirring at room temperature (24–48 hours) ensures completion . Purification often employs column chromatography or recrystallization to isolate the target compound .
Q. Which spectroscopic and chromatographic methods are used to confirm the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton and carbon environments, confirming substituent positions (e.g., methylpiperidinyl and phenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity during synthesis .
- Infrared (IR) Spectroscopy : Detects functional groups like C-N and aromatic C-H stretches .
Q. What structural features of this compound influence its reactivity in medicinal chemistry?
- Quinazoline core : The electron-deficient aromatic system facilitates nucleophilic substitution at the 2- and 4-positions .
- 2-Methylpiperidinyl group : The piperidine ring’s basicity and conformational flexibility may enhance binding to biological targets like enzymes or receptors .
- 4-Phenyl substituent : Contributes to hydrophobic interactions in biochemical assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of quinazoline derivatives across studies?
Discrepancies may arise from variations in:
- Assay conditions (e.g., pH, temperature, or cell line specificity) .
- Compound purity : Impurities from incomplete synthesis or degradation can skew results. Validate purity via HPLC or NMR before testing .
- Structural analogs : Subtle differences in substituents (e.g., methyl vs. ethyl groups) drastically alter activity. Use X-ray crystallography or molecular docking to correlate structure-activity relationships (SAR) .
Q. What strategies improve regioselectivity during alkylation or arylation of the quinazoline scaffold?
- Steric and electronic effects : Electron-withdrawing groups at the 4-position (e.g., phenyl) direct substitutions to the 2-position .
- Catalyst selection : Transition metals (e.g., palladium) enable cross-coupling reactions for aryl group introduction .
- Solvent polarity : Non-polar solvents (e.g., dioxane) favor specific transition states, reducing byproduct formation .
Q. How can synthetic yields of this compound be optimized under varying reaction conditions?
- Temperature modulation : Higher temperatures (reflux) accelerate kinetics but may promote side reactions. Screen temperatures using design-of-experiments (DoE) methodologies .
- Catalyst optimization : Copper(I) iodide or palladium catalysts enhance coupling efficiency in arylations .
- Solvent-base synergy : Bipolar solvents (e.g., acetonitrile) paired with organic bases (e.g., triethylamine) improve nucleophilicity .
Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound?
- Enzyme inhibition assays : Target-specific assays (e.g., kinase or helicase inhibition) quantify IC₅₀ values .
- Cell-based models : Use cancer cell lines (e.g., MCF-7 or HeLa) for cytotoxicity profiling via MTT or apoptosis assays .
- Receptor binding studies : Radioligand displacement assays assess affinity for GPCRs or ion channels .
Methodological Considerations
- Data validation : Cross-validate biological results with orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .
- Synthetic reproducibility : Document reaction parameters (e.g., solvent grade, humidity) to ensure reproducibility .
- Ethical compliance : Adhere to in vitro research guidelines; avoid in vivo testing without regulatory approval .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
